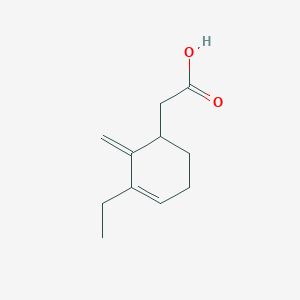
(3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure ist eine organische Verbindung, die sich durch einen Cyclohexenring mit einer Ethylgruppe und einer Methylengruppe auszeichnet, die an diesen gebunden sind, sowie eine Essigsäuregruppe.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure kann über verschiedene Synthesewege erfolgen. Ein gängiges Verfahren umfasst die Alkylierung von Cyclohexenderivaten, gefolgt von der Einführung der Essigsäuregruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid oder Kalium-tert-butoxid, um den Alkylierungsprozess zu erleichtern. Der letzte Schritt beinhaltet die Oxidation der Zwischenverbindung, um die Essigsäuregruppe einzuführen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von (3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure groß angelegte Alkylierungsreaktionen unter Verwendung von Durchflussreaktoren umfassen. Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Die Verwendung von Katalysatoren wie Palladium oder Nickel kann die Effizienz des Syntheseprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Alkane umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen durchlaufen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nucleophile (Amine, Thiole) werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Aldehyde
Reduktion: Alkohole, Alkane
Substitution: Halogenierte Verbindungen, Amine, Thiole
Wissenschaftliche Forschungsanwendungen
(3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Enzymen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken, was zu Veränderungen in biochemischen Pfaden führt. Die genauen molekularen Zielstrukturen und -pfade können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of (3-Ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3-Methylcyclohex-2-en-1-yl)essigsäure
- (3-Ethylcyclohex-2-en-1-yl)essigsäure
- (2-Methylidencyclohex-3-en-1-yl)essigsäure
Einzigartigkeit
(3-Ethyl-2-methylidencyclohex-3-en-1-yl)essigsäure ist aufgrund des Vorhandenseins sowohl einer Ethylgruppe als auch einer Methylengruppe am Cyclohexenring einzigartig, was ihr besondere chemische Eigenschaften und Reaktivität verleiht. Diese strukturelle Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene synthetische und Forschungsanwendungen.
Eigenschaften
CAS-Nummer |
919283-95-7 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-(3-ethyl-2-methylidenecyclohex-3-en-1-yl)acetic acid |
InChI |
InChI=1S/C11H16O2/c1-3-9-5-4-6-10(8(9)2)7-11(12)13/h5,10H,2-4,6-7H2,1H3,(H,12,13) |
InChI-Schlüssel |
PUTAHJOXIOYARA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCCC(C1=C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]-3-methylbutan-1-one](/img/structure/B12634502.png)
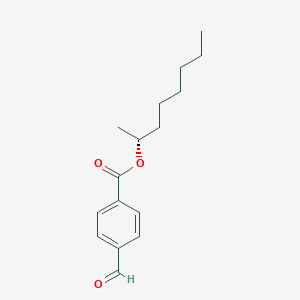

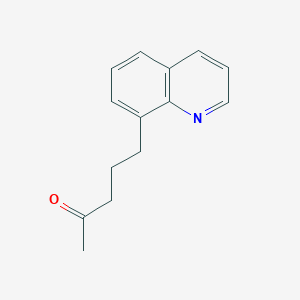
![1H-1,2,4-Triazole-1-acetonitrile, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12634534.png)
![N-[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]-4-methyl-3-(4-propan-2-yloxyphenyl)pentanamide](/img/structure/B12634535.png)
![1-(4-Bromo-benzyl)-3-(4-chloro-phenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium](/img/structure/B12634543.png)
![6-Fluorotetrazolo[1,5-a]pyridine](/img/structure/B12634550.png)
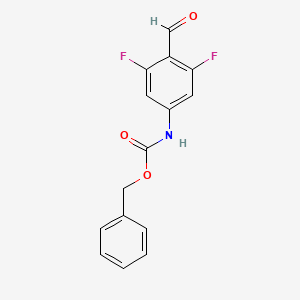
![2-Amino-5-{[(4-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12634557.png)

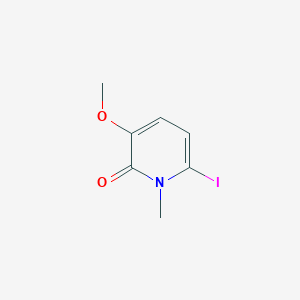
![1-(4-Nitrophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12634578.png)
